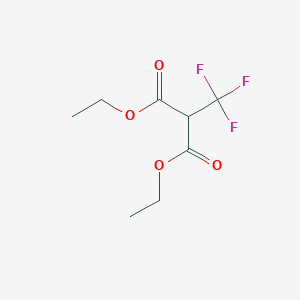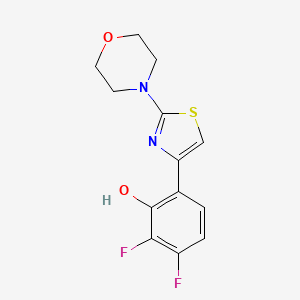
3,4-dichloro-5-methoxybenzene-1,2-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dichloro-5-methoxybenzene-1,2-dicarboxylic acid is an organic compound with the chemical formula C9H6Cl2O5 It is a derivative of benzene, featuring two chlorine atoms, one methoxy group, and two carboxylic acid groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-5-methoxybenzene-1,2-dicarboxylic acid typically involves the electrophilic aromatic substitution of a benzene derivative. One common method is the chlorination of 5-methoxyphthalic acid, followed by further functionalization to introduce the desired substituents. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are typically carried out under controlled temperatures to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of catalysts and optimized reaction parameters can enhance the efficiency and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-5-methoxybenzene-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can result in a variety of functionalized benzene derivatives.
Scientific Research Applications
3,4-dichloro-5-methoxybenzene-1,2-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3,4-dichloro-5-methoxybenzene-1,2-dicarboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific biochemical pathways, depending on its structure and functional groups. The exact pathways and targets vary based on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Phthalic acid: 1,2-benzenedicarboxylic acid, a simpler dicarboxylic acid derivative of benzene.
Isophthalic acid: 1,3-benzenedicarboxylic acid, another isomer of benzenedicarboxylic acid.
Terephthalic acid: 1,4-benzenedicarboxylic acid, used in the production of polyethylene terephthalate (PET).
Uniqueness
3,4-dichloro-5-methoxybenzene-1,2-dicarboxylic acid is unique due to the presence of both chlorine and methoxy substituents, which impart distinct chemical properties and reactivity compared to other benzenedicarboxylic acid derivatives. These substituents can influence the compound’s solubility, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
CAS No. |
57296-46-5 |
|---|---|
Molecular Formula |
C9H6Cl2O5 |
Molecular Weight |
265 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




